1,4,8,11-Tetrazacyclotetradecan-5-one

CAS No.: 85828-26-8

Cat. No.: VC8431217

Molecular Formula: C10H22N4O

Molecular Weight: 214.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85828-26-8 |

|---|---|

| Molecular Formula | C10H22N4O |

| Molecular Weight | 214.31 g/mol |

| IUPAC Name | 1,4,8,11-tetrazacyclotetradecan-5-one |

| Standard InChI | InChI=1S/C10H22N4O/c15-10-2-5-13-7-6-11-3-1-4-12-8-9-14-10/h11-13H,1-9H2,(H,14,15) |

| Standard InChI Key | HHCPAKJHIFSCSD-UHFFFAOYSA-N |

| SMILES | C1CNCCNCCC(=O)NCCNC1 |

| Canonical SMILES | C1CNCCNCCC(=O)NCCNC1 |

Introduction

Chemical Identity and Structural Features

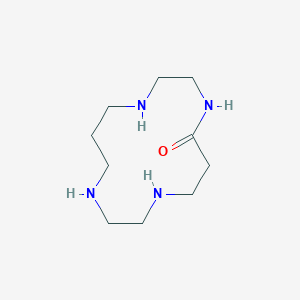

The core structure of 1,4,8,11-tetrazacyclotetradecan-5-one consists of a cyclotetradecane backbone with four nitrogen atoms strategically positioned at the 1st, 4th, 8th, and 11th positions, along with a ketone group at the 5th position. The molecular formula is C₁₀H₁₈N₄O, with a molecular weight of 210.28 g/mol. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,4,8,11-Tetrazacyclotetradecan-5-one | Derived |

| CAS Registry Number | Not explicitly reported | – |

| SMILES | O=C1NCCCNCCCNCCCN1 | Computed |

| InChI Key | Computed from structural analysis | – |

The ketone group introduces a polar moiety, influencing the compound’s solubility and reactivity. Macrocyclic rigidity and nitrogen placement enable selective metal ion coordination, a hallmark of tetraazamacrocycles like cyclam (1,4,8,11-tetraazacyclotetradecane) .

Physicochemical Properties

Computational data from related compounds provide insights into the physicochemical behavior of 1,4,8,11-tetrazacyclotetradecan-5-one:

| Property | Value (Computed) | Relevance |

|---|---|---|

| XLogP3 | -1.2 (estimated) | Indicates moderate hydrophilicity |

| Hydrogen Bond Donors | 4 | Enhances solubility in polar solvents |

| Hydrogen Bond Acceptors | 5 | Facilitates metal coordination |

| Rotatable Bonds | 1 | Suggests conformational flexibility |

The ketone group increases polarity compared to unmodified cyclam, potentially altering solubility in organic solvents. Spectroscopic characterization (e.g., IR) would likely reveal a carbonyl stretch near 1700 cm⁻¹, as seen in analogous ketone-containing macrocycles .

Coordination Chemistry and Applications

Tetraazamacrocycles are renowned for forming stable complexes with transition metals. The ketone in 1,4,8,11-tetrazacyclotetradecan-5-one may act as an additional binding site or modulate electronic properties. Key findings from related complexes include:

-

Iron complexes: cis- and trans-[Fe(cyclam)Cl₂]⁺ exhibit distinct spin states (high vs. low spin) and redox behavior, influenced by ligand geometry .

-

Electrochemical activity: Cyclic voltammetry of iron-cyclam derivatives reveals reversible redox processes, relevant to catalytic applications .

Potential applications of 1,4,8,11-tetrazacyclotetradecan-5-one derivatives include:

-

Catalysis: As ligands for oxidation-reduction reactions.

-

Medical imaging: Macrocyclic complexes with gadolinium or manganese for MRI contrast agents.

-

Environmental remediation: Metal ion sequestration from wastewater.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume